molecular formula C27H23FO7 B15295752 (2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate

(2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate

Cat. No.: B15295752
M. Wt: 478.5 g/mol
InChI Key: UAOLVHLSHWRUNI-QTTGFBFGSA-N
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Description

(2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a fluorinated and methylated pyran derivative with three benzoate ester groups. Its stereochemistry (2S,3R,4R,5S,6S) is critical for molecular interactions, influencing both physical properties and biological activity. The fluorine atom at position 2 enhances electronegativity and metabolic stability, while the methyl group at position 6 contributes to lipophilicity. The benzoate esters increase aromaticity, promoting π-π stacking interactions and altering solubility compared to acetate analogues .

Properties

Molecular Formula

C27H23FO7

Molecular Weight

478.5 g/mol

IUPAC Name

[(2S,3S,4R,5R,6S)-4,5-dibenzoyloxy-6-fluoro-2-methyloxan-3-yl] benzoate

InChI

InChI=1S/C27H23FO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21-,22+,23+,24+/m0/s1

InChI Key

UAOLVHLSHWRUNI-QTTGFBFGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)F)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1C(C(C(C(O1)F)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable diols and aldehydes.

    Introduction of the fluoro group: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Benzoylation: The hydroxyl groups on the tetrahydropyran ring are protected by benzoylation using benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate exerts its effects involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Fluorinated Pyran Derivatives

(3S,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl Triacetate ()
  • Key Differences : Fluorine at position 3 vs. position 2; acetate esters instead of benzoates.
  • Impact :
    • Solubility : Acetates () are more polar than benzoates, enhancing aqueous solubility.
    • Stability : Benzoate esters in the target compound resist enzymatic hydrolysis better than acetates.
    • Melting Point : ’s compound melts at 68–70°C, whereas the target compound’s benzoates likely have a higher melting point due to aromatic stacking .
Tetraacetyl Empagliflozin ()
  • Structure : (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate.
  • Key Differences : Chloro and ethoxybenzyl substituents; acetyl esters.
  • Impact : The chloro and ethoxy groups target sodium-glucose transport proteins (SGLT2), while the target compound’s fluorine and methyl groups suggest divergent applications (e.g., anticancer vs. antidiabetic) .

Pyran Derivatives with Triazole or Quinolinone Moieties

Compounds 31–34 ()
  • Structures: Triazole-linked pyrazolo[1,5-a]pyrimidinones with triacetate pyran cores.
  • Key Differences: Substituents on the pyrimidinone ring (e.g., p-tolyl, 4-bromophenyl).
  • Impact :
    • Anticancer Activity : The 4-bromophenyl group (Compound 33) enhances cytotoxicity compared to methyl or methoxy groups .
    • Lipophilicity : Benzoates in the target compound increase logP compared to acetates in these analogues.
Glycosylquinolin-2-ones ()
  • Example : Compound 3c with tribenzoate groups.
  • Key Differences: Quinolinone pharmacophore absent in the target compound.
  • Impact: Quinolinone enables DNA intercalation, while the target compound’s fluorine may enhance membrane permeability .

Ester Group Variations

(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate ()
  • Key Differences : Thiophene and fluorophenyl substituents; acetyl esters.
  • Impact : Fluorophenyl mimics the target’s fluorine but introduces aromatic thiophene for additional π-π interactions. Acetates reduce molecular weight (MW = 612.66) compared to benzoates .
Methoxycarbonyl Tetraacetate ()
  • Structure : (2S,3R,4S,5S,6S)-6-(Methoxycarbonyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate.
  • Key Differences : Methoxycarbonyl group at position 6; tetraacetate vs. tribenzoate.

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Substituents Ester Type MW (g/mol) Melting Point (°C) Key Application
Target Compound 2-F, 6-Me, tribenzoate Benzoate ~500* >100 (estimated) Under investigation
(Triacetate) 3-F, 6-Me, triacetate Acetate 292.26 68–70 Glycosylation studies
Tetraacetyl Empagliflozin () Chloro, ethoxybenzyl Acetate N/A N/A SGLT2 inhibition
Compound 33 () 4-Bromophenyl, triacetate Acetate N/A N/A Anticancer

*Estimated based on structural similarity.

Biological Activity

The compound (2S,3R,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a member of the tetrahydropyran family known for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is C29H30O11FC_{29}H_{30}O_{11}F, and it is characterized by a tetrahydropyran ring substituted with fluorine and benzoate groups. The stereochemistry of the compound plays a crucial role in its interaction with biological systems.

1. Antidiabetic Properties

Recent studies have highlighted the role of related compounds in inhibiting sodium-glucose co-transporter proteins (SGLTs), which are critical targets for diabetes treatment. For instance:

  • Inhibition of SGLT1 and SGLT2 : A similar compound demonstrated potent inhibition with IC50 values of 43 nM for SGLT1 and 9 nM for SGLT2. These findings suggest that this compound may exhibit similar inhibitory effects on glucose transporters, thereby aiding in blood glucose regulation .

The mechanism by which these compounds exert their effects involves:

  • Competitive Inhibition : Compounds like (2S,3R,4R,5S,6R)-5-fluoro derivatives act as competitive inhibitors at the binding sites of SGLT proteins.
  • Impact on Glucose Metabolism : In vivo studies have shown that these compounds can significantly reduce glucose excursions in oral glucose tolerance tests (OGTT) in animal models .

Data Table: Biological Activity Overview

Activity Target IC50 Value Model Used Reference
SGLT1 InhibitionSodium Glucose Transporter 143 nMSprague Dawley Rats
SGLT2 InhibitionSodium Glucose Transporter 29 nMSprague Dawley Rats
Antihyperglycemic EffectsBlood Glucose LevelsN/Adb/db Mice

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in managing diabetes:

  • Case Study 1 : In a controlled study involving db/db mice treated with a structurally similar compound at a dosage of 10 mg/kg, significant reductions in blood glucose levels were observed compared to control groups. This suggests a potential therapeutic application for this compound in diabetes management .

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